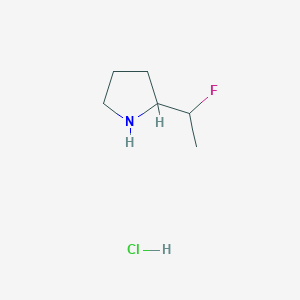
2-(1-Fluoroethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Fluoroethyl)pyrrolidine;hydrochloride” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common structure in many natural and synthetic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecule likely contains a pyrrolidine ring with a fluoroethyl group attached to one of the carbon atoms. The hydrochloride indicates it’s a salt, with a chloride ion paired with the pyrrolidine molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions, depending on the functional groups present. They can undergo substitution, addition, and elimination reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives can vary widely in their properties. For example, they can be solids or liquids at room temperature, and their solubility in water can vary .Aplicaciones Científicas De Investigación
Microwave-assisted Fluorination
Microwave-assisted fluorination techniques have been employed for the synthesis of fluorinated compounds, demonstrating the utility of fluoroalkyl groups in organic synthesis. For instance, the treatment of mono- and nonbrominated acylpyrroles with Selectfluor under microwave conditions leads to the fluorination of the pyrrole ring, highlighting the importance of fluorination techniques in synthesizing complex organic molecules (Troegel & Lindel, 2012).
Chemosensor Development
Fluorinated pyrrolidine derivatives have found applications in the development of chemosensors. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and serve as selective chemosensors for metal ions based on internal charge transfer mechanisms (Maity & Govindaraju, 2010). These chemosensors play a crucial role in detecting and quantifying metal ions in various environmental and biological contexts.
Targeted Protein Degradation
The modification of proline residues, such as hydroxylation and fluorination, significantly impacts molecular recognition in biological systems. Fluoro-hydroxyprolines, incorporating both hydroxy and fluoro substituents on the proline ring, have been synthesized and analyzed for their potential in targeted protein degradation. These modified prolines exhibit distinct conformational properties and have been employed in the design of ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, demonstrating their utility in drug discovery and chemical biology (Testa et al., 2018).
Synthesis of Pyrimidines
Fluorous synthesis methods have been utilized for the production of disubstituted pyrimidines, showcasing the versatility of fluoroalkyl chains in facilitating organic reactions. The fluorous chain acts as a phase tag for intermediate and product purification, underscoring the role of fluorinated compounds in streamlining synthetic processes (Zhang, 2003).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-fluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(7)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBRCXRWGLMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
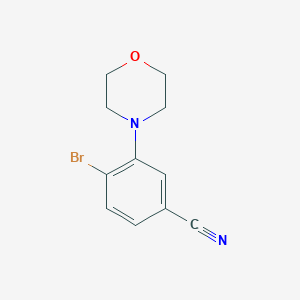

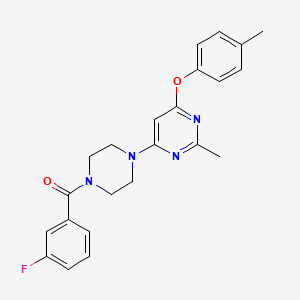
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
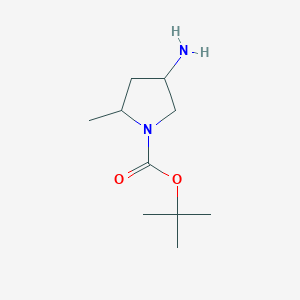
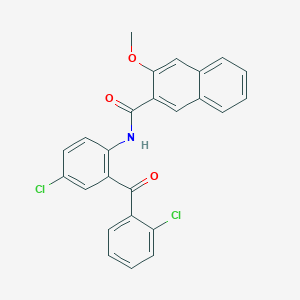
![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

![ethyl 4-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2706819.png)
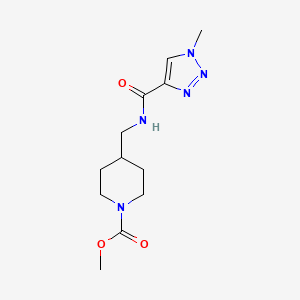
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)
